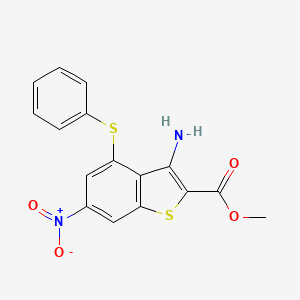
Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a phenylsulfanyl group attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of suitable precursors to form the benzothiophene ring.
Introduction of Functional Groups: The amino, nitro, and phenylsulfanyl groups are introduced through various reactions such as nitration, amination, and thiolation.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro and amino groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
- 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one
Uniqueness
Methyl 3-amino-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12N2O4S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 3-amino-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H12N2O4S2/c1-22-16(19)15-14(17)13-11(23-10-5-3-2-4-6-10)7-9(18(20)21)8-12(13)24-15/h2-8H,17H2,1H3 |
InChI Key |
JTEZJHUTNNVQGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2SC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















